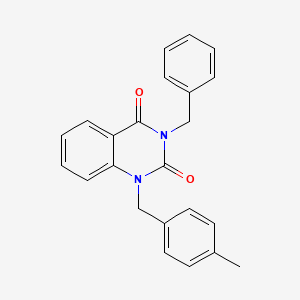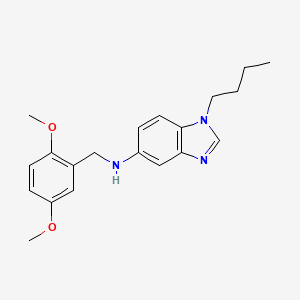![molecular formula C17H16N6O3 B11439725 N-(3,4,5-trimethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11439725.png)
N-(3,4,5-trimethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4,5-Trimethoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine is a complex organic compound that features a tetrazoloquinoxaline core with a trimethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-trimethoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a trimethoxyphenyl-substituted aniline, the compound can be synthesized through a series of nitration, reduction, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(3,4,5-Trimethoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(3,4,5-Trimethoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential bioactivity, including anti-cancer and anti-microbial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4,5-trimethoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine involves its interaction with specific molecular targets. It may inhibit enzymes such as tubulin and heat shock protein 90, leading to disruption of cellular processes. The compound’s trimethoxyphenyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
N-(3,4,5-Trimethoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine is unique due to its tetrazoloquinoxaline core, which provides distinct bioactive properties compared to other compounds with similar trimethoxyphenyl groups. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H16N6O3 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine |
InChI |
InChI=1S/C17H16N6O3/c1-24-13-8-10(9-14(25-2)15(13)26-3)18-16-17-20-21-22-23(17)12-7-5-4-6-11(12)19-16/h4-9H,1-3H3,(H,18,19) |
InChI Key |
DMXXVEJAWUZXIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC3=CC=CC=C3N4C2=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-methyl-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11439661.png)
![2-[4-(dimethylamino)phenyl]-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11439665.png)
![2-(5-bromofuran-2-yl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11439667.png)

![4-[(2-Chloro-6-fluorophenyl)methyl]-3,4-dihydro-N-[(4-methoxyphenyl)methyl]-3-oxo-2H-1,4-benzothiazine-6-carboxamide](/img/structure/B11439671.png)

![(2E)-2-(2-methoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11439685.png)
![4-fluoro-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B11439691.png)

![4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 10H-phenothiazine-10-carboxylate](/img/structure/B11439711.png)
![N-(4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11439722.png)
![Methyl [(2-amino-6-methylpyrimidin-4-yl)sulfanyl]acetate](/img/structure/B11439732.png)
